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Introduction
Isomaltulose (6-O-α-D-glucopyranosyl-D-fructose), a structural isomer of sucrose, is a

disaccharide naturally present in honey and sugarcane extracts.[1][2] Commercially produced

via enzymatic rearrangement of sucrose, it is available in a stable crystalline monohydrate

form.[1] This technical guide provides an in-depth overview of the core physicochemical

properties of isomaltulose hydrate, offering valuable data and methodologies for researchers,

scientists, and professionals in drug development and food science. Its unique characteristics,

including its slow digestion and low glycemic index, make it a subject of increasing interest for

various applications.[1]

Core Physicochemical Properties
The distinct arrangement of the glycosidic bond in isomaltulose (α-1,6) compared to sucrose

(α-1,2) is responsible for its unique physicochemical and physiological properties.[1]

Isomaltulose is a reducing sugar, unlike sucrose, due to the presence of a free anomeric

carbon on the fructose unit.[1]
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The following tables summarize the key quantitative physicochemical properties of

isomaltulose hydrate.

Table 1: General Physicochemical Properties

Property Value References

Molecular Formula C₁₂H₂₂O₁₁·H₂O

Molecular Weight 360.31 g/mol

Melting Point 122-125 °C

Sweetness (relative to

sucrose)
~50% [2]

Energy Value 4 kcal/g [1]

Table 2: Solubility in Water

Temperature (°C) Solubility ( g/100 g water)

20 28

30 35

40 44

50 54

60 64

Note: Data compiled from various sources indicating solubility increases with temperature.

Table 3: Thermal Analysis Data
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Parameter Description Typical Value Range

Tg (Glass Transition)

Temperature at which the

amorphous solid transitions to

a rubbery state.

Not consistently reported for

the hydrate form.

Tc (Crystallization)

Temperature at which an

amorphous solid crystallizes

upon heating.

Not typically observed in the

crystalline hydrate form.

Tm (Melting Point)
Temperature at which the

crystalline solid melts.
122-125 °C

Decomposition Temperature Onset of thermal degradation. > 150 °C

Weight Loss (TGA)
Corresponds to the loss of

water of hydration.

~5% (theoretical for

monohydrate)

Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of isomaltulose
hydrate are outlined below.

Determination of Solubility
Methodology:

The solubility of isomaltulose hydrate can be determined by the isothermal equilibrium

method.

Preparation of Saturated Solutions: Excess isomaltulose hydrate is added to a known

volume of deionized water in sealed containers.

Equilibration: The containers are placed in a temperature-controlled water bath and agitated

for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

Sample Collection: A known volume of the supernatant is carefully withdrawn using a pre-

heated syringe fitted with a filter to prevent the transfer of undissolved solids.
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Quantification: The concentration of isomaltulose in the supernatant is determined using a

suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a

refractive index detector (RID) or a validated spectrophotometric method.

Calculation: The solubility is expressed as grams of isomaltulose hydrate per 100 grams of

water.

Thermal Analysis: Differential Scanning Calorimetry
(DSC) and Thermogravimetric Analysis (TGA)
DSC Methodology:

Sample Preparation: A small, accurately weighed amount of isomaltulose hydrate (typically

5-10 mg) is hermetically sealed in an aluminum pan.

Instrumentation: A calibrated Differential Scanning Calorimeter is used. An empty sealed

aluminum pan is used as a reference.

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined

temperature range (e.g., 25 °C to 200 °C) under a nitrogen atmosphere.

Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed

to determine the melting point (Tm) as the peak of the endothermic event.[3] Other

transitions such as glass transition (Tg) and crystallization (Tc) can also be identified if

present.[3]

TGA Methodology:

Sample Preparation: An accurately weighed sample of isomaltulose hydrate (typically 10-

20 mg) is placed in a tared TGA pan.

Instrumentation: A calibrated Thermogravimetric Analyzer is used.

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined

temperature range (e.g., 25 °C to 600 °C) under a controlled atmosphere (e.g., nitrogen).
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Data Analysis: The TGA curve, which plots the percentage of weight loss against

temperature, is analyzed to determine the temperature ranges of decomposition and the

percentage of weight loss at each stage.[4] The initial weight loss is typically attributed to the

loss of water of hydration.[5]

Spectroscopic Analysis: FT-IR, Raman, and NMR
FT-IR Spectroscopy Methodology:

Sample Preparation: A small amount of isomaltulose hydrate is finely ground with

potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated

Total Reflectance (ATR) can be used with the solid sample directly.

Instrumentation: A Fourier-Transform Infrared Spectrometer is used.

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400

cm⁻¹).

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands

corresponding to specific functional groups (e.g., O-H, C-H, C-O, C=O).[6]

Raman Spectroscopy Methodology:

Sample Preparation: A small amount of isomaltulose hydrate is placed on a microscope

slide or in a suitable container.

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 785 nm) is used.

Data Acquisition: The Raman spectrum is collected over a specific wavenumber range.

Data Analysis: The spectrum is analyzed to identify characteristic scattering peaks

corresponding to molecular vibrations.

NMR Spectroscopy Methodology:

Sample Preparation: Isomaltulose hydrate is dissolved in a suitable deuterated solvent

(e.g., D₂O).
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Instrumentation: A high-resolution Nuclear Magnetic Resonance spectrometer is used.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Two-dimensional NMR experiments

(e.g., COSY, HSQC, HMBC) can be performed for detailed structural elucidation.

Data Analysis: The chemical shifts, coupling constants, and correlations are analyzed to

assign the signals to the respective protons and carbons in the molecule, confirming its

structure.

Mandatory Visualizations
Signaling Pathways and Logical Relationships
// Nodes Ingestion [label="Isomaltulose Hydrate\nIngestion", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Stomach [label="Stomach\n(Stable in Acidic pH)", fillcolor="#F1F3F4",

fontcolor="#202124"]; Small_Intestine [label="Small Intestine", fillcolor="#FBBC05",

fontcolor="#202124"]; Sucrase_Isomaltase [label="Sucrase-Isomaltase\nEnzyme Complex",

shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrolysis [label="Slow Hydrolysis",

shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glucose [label="Glucose",

shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fructose [label="Fructose",

shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Absorption [label="Absorption

into\nBloodstream", fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolism [label="Cellular

Metabolism\n(Energy)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Ingestion -> Stomach; Stomach -> Small_Intestine; Small_Intestine ->

Sucrase_Isomaltase [style=dashed, arrowhead=none]; Sucrase_Isomaltase -> Hydrolysis;

Hydrolysis -> Glucose; Hydrolysis -> Fructose; Glucose -> Absorption; Fructose -> Absorption;

Absorption -> Metabolism; } dot Caption: Digestion and absorption pathway of isomaltulose
hydrate.

Experimental Workflows
// Nodes Sample_Prep [label="Sample Preparation\n(e.g., Food Matrix)", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Extraction [label="Extraction with Solvent\n(e.g., Water/Acetonitrile)",

fillcolor="#F1F3F4", fontcolor="#202124"]; Filtration [label="Filtration (0.45 µm filter)",

fillcolor="#FBBC05", fontcolor="#202124"]; HPLC_System [label="HPLC System",

shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Injection [label="Sample Injection",
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fillcolor="#EA4335", fontcolor="#FFFFFF"]; Separation [label="Chromatographic

Separation\n(e.g., Amino or HILIC Column)", fillcolor="#F1F3F4", fontcolor="#202124"];

Detection [label="Detection\n(Refractive Index Detector)", fillcolor="#FBBC05",

fontcolor="#202124"]; Data_Analysis [label="Data Analysis\n(Peak Integration, Quantification)",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result [label="Result:

Isomaltulose\nConcentration", shape=document, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Sample_Prep -> Extraction; Extraction -> Filtration; Filtration -> Injection; Injection ->

HPLC_System [style=dashed, arrowhead=none]; HPLC_System -> Separation; Separation ->

Detection; Detection -> Data_Analysis; Data_Analysis -> Result; } dot Caption: A typical

experimental workflow for the HPLC analysis of isomaltulose.[7][8]

// Nodes Sucrose_Solution [label="Sucrose Solution\n(Substrate)", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Enzymatic_Conversion [label="Enzymatic Conversion\n(Immobilized

Sucrose Isomerase)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

Reaction_Mixture [label="Reaction Mixture\n(Isomaltulose, Fructose, Glucose, unreacted

Sucrose)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification",

shape=invtrapezium, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chromatography

[label="Chromatographic Separation", fillcolor="#F1F3F4", fontcolor="#202124"]; Crystallization

[label="Crystallization", fillcolor="#F1F3F4", fontcolor="#202124"]; Drying [label="Drying",

fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Product [label="Isomaltulose
Hydrate\n(Crystalline Powder)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Sucrose_Solution -> Enzymatic_Conversion; Enzymatic_Conversion ->

Reaction_Mixture; Reaction_Mixture -> Purification; Purification -> Chromatography

[label="Removal of\nbyproducts"]; Chromatography -> Crystallization; Crystallization -> Drying;

Drying -> Final_Product; } dot Caption: A simplified flowchart of the industrial production of

isomaltulose.[9][10]

Conclusion
This technical guide provides a detailed overview of the physicochemical properties of

isomaltulose hydrate, supported by quantitative data and established experimental protocols.

The information and visualizations presented herein are intended to serve as a valuable

resource for researchers, scientists, and drug development professionals engaged in the study

and application of this unique carbohydrate. The distinct properties of isomaltulose hydrate,
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particularly its stability and slow digestibility, warrant its continued exploration in various

scientific and industrial fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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